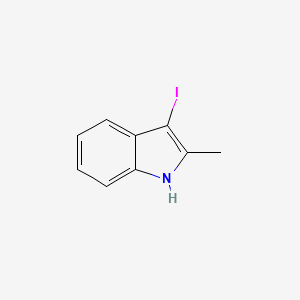
4-(4-Bromobenzyl)piperidine
Übersicht
Beschreibung
“4-(4-Bromobenzyl)piperidine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16BrN . It has a molecular weight of 254.16600 .Wissenschaftliche Forschungsanwendungen
1. Chemotherapeutic Agent Research
4-(4-Bromobenzyl)piperidine derivatives have been analyzed for their potential as chemotherapeutic agents. Specifically, crystallographic studies have been conducted on compounds related to this compound, revealing insights into their molecular conformations and intermolecular interactions. These studies are essential in exploring their potential in cancer treatment, particularly through their binding at the active site of human sphingosine kinase 1, a well-known cancer target (Al-Mutairi et al., 2021).
2. Synthesis of Isotopomers
Research has been conducted on the synthesis of various isotopomers of this compound, utilizing specific chemical reactions. This includes the Grignard reaction and methods for catalytic H/D exchange in benzylic positions of these compounds. These isotopomers are significant in medicinal chemistry, offering insights into the structure and behavior of these compounds (Proszenyák et al., 2005).
3. Cyclotriphosphazene Derivatives
Studies have been conducted on mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. These studies include the synthesis, spectroscopy, crystallography, and biological activity analysis of these compounds. This research is particularly relevant for understanding their antimicrobial activities against various bacteria and fungi, as well as their interactions with plasmid DNA (Kuzey et al., 2020).
4. Biaryl Formation Studies
Research has explored the formation of biaryl compounds from piperidin-2-ones with a bromobenzyl substituent, using a palladium catalyst. This chemical process is crucial for understanding the formation of biaryl bonds and has implications in organic synthesis and pharmaceutical chemistry (Satyanarayana & Maier, 2008).
5. Antiplatelet Aggregation Activity
Studies have been conducted on the synthesis of carbamoylpiperidine analogues containing nipecotic acid scaffold, evaluating their platelet aggregation inhibitory activity. This research is significant in the context of developing new therapeutic agents for conditions associated with platelet aggregation (Youssef et al., 2011).
6. Pharmaceutical Intermediate Synthesis
Research has also focused on the heterogeneous catalytic hydrogenation of this compound derivatives, which are valuable pharmaceutical intermediates. This includes exploring the effects of solvents, temperature, catalytic metals, and catalyst amount on the conversion rate of the hydrogenation process (Proszenyák et al., 2004).
7. CCR5 Antagonist Discovery
The discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity has been documented. This compound demonstrates significant inhibition of HIV-1 replication in clinical trials, showcasing the medical potential of this compound derivatives (Imamura et al., 2006).
8. Histone Deacetylase Inhibitors
This compound derivatives have been studied as novel histone deacetylase (HDAC) inhibitors. These compounds have shown potential in antitumor activity in various model systems, indicating their significance in cancer research (Thaler et al., 2012).
9. Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies have been carried out to predict the inhibition efficiencies of piperidine derivatives on iron corrosion. This research is vital for understanding the protective properties of these compounds in industrial applications (Kaya et al., 2016).
10. Antioxidant Properties in Polymers
This compound derivatives have been synthesized and characterized for their antioxidant properties in polypropylene copolymers. This research highlights the potential of these compounds in enhancing the stability and durability of polymers (Desai et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWSLAIXSIOEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


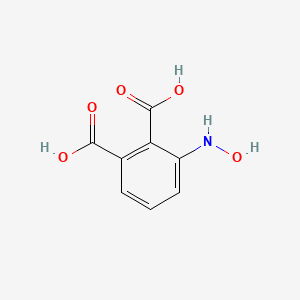

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)


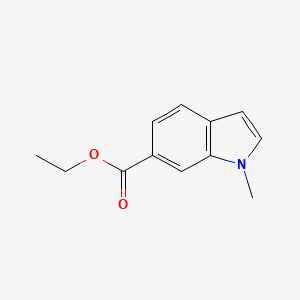
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
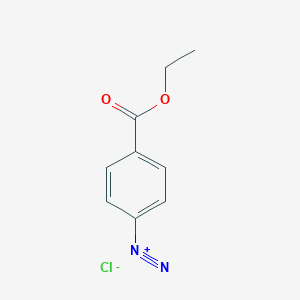
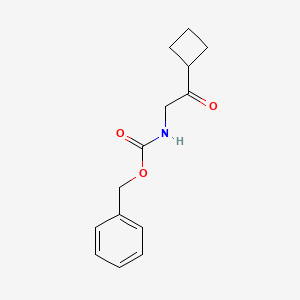


![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)
